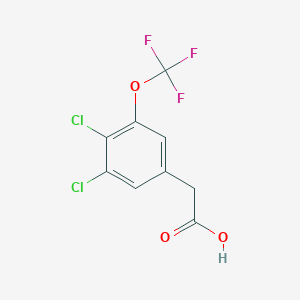

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRFKCKDLDTDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multifaceted compound of significant interest within contemporary drug discovery and agrochemical research. Its unique molecular architecture, characterized by a phenylacetic acid core functionalized with two chlorine atoms and a trifluoromethoxy group, suggests a potential for novel bioactivity. The strategic placement of these substituents is anticipated to modulate the compound's lipophilicity, electronic profile, and metabolic stability, properties that are pivotal in the development of new therapeutic agents and specialized chemicals.[1][2]

The phenylacetic acid moiety is a well-established pharmacophore found in a range of therapeutic agents. The incorporation of halogen atoms, particularly chlorine, and a trifluoromethoxy group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethoxy group, for instance, is known to enhance metabolic stability and lipophilicity, which can improve a drug candidate's ability to cross cellular membranes.[2]

Predicted Physicochemical Properties

The following table summarizes the predicted physical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. These predictions are derived from the analysis of structurally related molecules and the known effects of its constituent functional groups.

| Property | Predicted Value | Rationale and Comparative Analysis |

| Molecular Formula | C9H5Cl2F3O3 | Derived from the chemical structure. |

| Molecular Weight | 291.04 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Phenylacetic acid derivatives are typically crystalline solids at room temperature.[3][4] |

| Melting Point | 90 - 110 °C | The melting point is expected to be higher than that of 4-(Trifluoromethoxy)phenylacetic acid (85-88 °C) due to the increased molecular weight and intermolecular forces from the two chlorine atoms.[3][5] |

| Boiling Point | > 260 °C | The boiling point will be significantly higher than that of related, non-chlorinated analogs like 4-(Trifluoromethoxy)phenylacetic acid (260.6±35.0 °C) due to the presence of the two chlorine atoms, which increase molecular weight and van der Waals forces.[3][5] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | The carboxylic acid group imparts some polarity, but the dichlorinated and trifluoromethoxylated phenyl ring is highly lipophilic, leading to poor aqueous solubility. Phenylacetic acid derivatives generally show good solubility in polar organic solvents.[4] |

| pKa | 3.5 - 4.0 | The electron-withdrawing effects of the chlorine atoms and the trifluoromethoxy group will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3). The predicted pKa of 4-(Trifluoromethoxy)phenylacetic acid is 4.10±0.10.[3] |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties must be confirmed through empirical measurement. The following section details the standard experimental protocols for determining the key physical properties of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Melting Point Determination

The melting point is a critical indicator of purity and identity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the dry, crystalline 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial for accurate determination, as it allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block. A narrow melting range is indicative of a high degree of purity.

Solubility Assessment

Understanding the solubility profile is essential for formulation development and biological testing.

Methodology: Shake-Flask Method (for Aqueous Solubility)

-

Equilibration: An excess amount of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A filtered aliquot of the supernatant is carefully removed, and the concentration of the dissolved compound is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

pKa Determination

The acid dissociation constant (pKa) is a measure of the compound's acidity and is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Self-Validating System: The accuracy of the potentiometric titration is ensured by the prior calibration of the pH meter with standard buffer solutions and the use of a standardized titrant. The experiment should be repeated multiple times to ensure reproducibility.

Conclusion

While direct experimental data for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is currently limited, a robust understanding of its physicochemical properties can be inferred through the careful analysis of structurally related compounds. The predictions presented in this guide offer a solid foundation for researchers initiating work with this molecule. The provided experimental protocols are designed to be both comprehensive and self-validating, enabling the generation of reliable empirical data. The unique combination of dichloro and trifluoromethoxy substituents on a phenylacetic acid scaffold makes this a compound of considerable interest, and a thorough characterization of its physical properties is the first critical step in unlocking its full potential in drug discovery and materials science.

References

-

PubChem. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. Available from: [Link]

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available from: [Link]

-

Suzhou Senfeida Chemical Co., Ltd. 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline. Available from: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

-

Hely Speciality Chemicals. 2,4,5 Trifluro phenyl acetic acid. Available from: [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available from: [Link]

-

Organic Syntheses Procedure. phenylacetic acid. Available from: [Link]

-

National Institutes of Health. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Available from: [Link]

-

Semantic Scholar. Crystallisation and physicochemical property characterisation of conformationally-locked co-crystals of fenamic acid derivatives. Available from: [Link]

-

MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Available from: [Link]

-

PubMed. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability. Available from: [Link]

-

PubChem. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281. Available from: [Link]

-

Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]

-

ResearchGate. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5 [m.chemicalbook.com]

- 4. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. innospk.com [innospk.com]

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, a halogenated aromatic compound of interest in medicinal chemistry and materials science. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities, offering valuable insights for researchers engaged in the design and development of novel chemical entities.

Molecular Structure and Physicochemical Properties

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, with the chemical formula C₉H₅Cl₂F₃O₃, possesses a unique substitution pattern on the phenyl ring that significantly influences its chemical behavior and potential applications. The presence of two chlorine atoms, a trifluoromethoxy group, and an acetic acid moiety imparts a distinct electronic and steric profile to the molecule.

Chemical Structure:

Figure 1: Chemical structure of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Physicochemical Properties (Predicted and Inferred from Analogs):

While experimental data for this specific compound is limited, its properties can be estimated based on structurally similar molecules such as 4-(trifluoromethoxy)phenylacetic acid and various di- and tri-substituted phenylacetic acids.[1][2][3][4][5]

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Weight | 289.04 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Based on related phenylacetic acid derivatives.[1][3][4][5] |

| Melting Point (°C) | 130 - 150 | Higher than related non-chlorinated or less halogenated analogs due to increased molecular weight and intermolecular forces.[1][2][3][4][5] |

| Boiling Point (°C) | > 300 | Expected to be significantly higher than less halogenated analogs.[1][2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF); sparingly soluble in non-polar solvents and water. | The trifluoromethoxy group can enhance solubility in some organic solvents, while the overall halogenation may decrease water solubility.[1][2][3] |

| pKa | ~3.5 - 4.0 | The electron-withdrawing nature of the chlorine and trifluoromethoxy groups is expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ~4.3).[2] |

Synthesis Strategies: A Multi-Step Approach

Proposed Synthetic Pathway:

Sources

- 1. innospk.com [innospk.com]

- 2. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]

- 3. 4-(Trifluoromethoxy)phenylacetic Acid | 4315-07-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. ossila.com [ossila.com]

- 5. 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5 [sigmaaldrich.com]

An In-Depth Technical Guide to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic Acid

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a halogenated aromatic carboxylic acid. As a derivative of phenylacetic acid, a compound known for its roles in chemical synthesis and biological systems, this molecule presents a unique substitution pattern that imparts specific chemical characteristics.[1] The presence of two chlorine atoms and a trifluoromethoxy group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability. These features make it a compound of interest for researchers in medicinal chemistry and materials science, often serving as a specialized building block for the synthesis of more complex target molecules. This guide provides a comprehensive overview of its fundamental properties, a robust synthesis protocol, and a systematic approach to its analytical validation, designed for professionals in drug development and chemical research.

Physicochemical Properties

The precise characterization of a compound begins with its fundamental physicochemical properties. The molecular weight, derived from its chemical formula, is a cornerstone for all stoichiometric calculations in synthesis and analysis. The specific arrangement of chloro and trifluoromethoxy substituents dictates the molecule's polarity, melting point, and solubility, which are critical parameters for reaction setup, purification, and formulation.

A summary of these key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂F₃O₃ | [2] |

| Molecular Weight | 289.03 g/mol | [2] |

| CAS Number | 1706430-35-4 | [2] |

| Synonyms | 2-[3,4-Dichloro-5-(trifluoromethoxy)phenyl]acetic acid | [2] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | Not available | N/A |

| Solubility | (Predicted) Soluble in organic solvents like methanol, ethyl acetate | [3][4] |

Note: Some properties are predicted based on the behavior of structurally similar compounds, such as 4-(trifluoromethoxy)phenylacetic acid, due to limited publicly available data for this specific isomer.

Synthesis and Purification

The synthesis of substituted phenylacetic acids can be approached through various strategic routes. A common and effective method involves the hydrolysis of a corresponding benzyl cyanide precursor.[5] Another established pathway is the carbonation of a Grignard reagent formed from a benzyl halide.[5][6] For the specific substitution pattern of 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid, a multi-step synthesis beginning with a suitably substituted aniline or toluene is a logical approach.

The following diagram illustrates a generalized workflow for producing such a compound, highlighting the key transformations required.

Caption: Generalized synthetic workflow from a toluene derivative.

Detailed Experimental Protocol: Synthesis via Grignard Carbonation

This protocol describes a representative synthesis starting from the corresponding benzyl bromide. The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Formation of Benzyl Bromide

-

Dissolve 3,4-dichloro-5-(trifluoromethoxy)toluene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator like Azobisisobutyronitrile (AIBN, 0.05 eq).

-

Rationale: This is a Wohl-Ziegler bromination. AIBN initiates a free-radical chain reaction, allowing the selective bromination of the benzylic methyl group over aromatic C-H bonds.

-

-

Reflux the mixture under illumination with a heat lamp for 4-6 hours, monitoring by TLC or GC-MS.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

-

Purify the crude benzyl bromide via column chromatography or distillation.

Step 2: Grignard Reaction and Carbonation

-

Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

-

Rationale: Grignard reagents are highly reactive with water and oxygen. An inert, anhydrous environment is critical for success.

-

-

Add magnesium turnings (1.5 eq) to anhydrous diethyl ether or THF.

-

Slowly add a solution of the purified benzyl bromide (1.0 eq) in anhydrous ether to the magnesium suspension. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Once the Grignard formation is complete (magnesium is consumed), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add crushed dry ice (solid CO₂) in excess.

-

Rationale: The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. The low temperature helps control the exothermicity of the reaction.

-

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by carefully adding 1M HCl (aq) until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Purification

-

The crude 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research and development. A multi-technique approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of confidence in the material's quality.

Caption: A comprehensive analytical validation workflow.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm that the compound has the correct molecular weight.

-

Expected Result: For 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid (C₉H₅Cl₂F₃O₃), the exact mass is 287.9540. A high-resolution mass spectrum should show a molecular ion peak [M]⁻ or [M-H]⁻ corresponding to this mass.

-

Key Feature: The presence of two chlorine atoms will generate a characteristic isotopic pattern. The ratio of the M, M+2, and M+4 peaks should be approximately 9:6:1, which is a definitive indicator for a dichlorinated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous confirmation of the molecular structure by probing the chemical environment of each nucleus.

-

¹H NMR: The proton spectrum is expected to be simple. There will be a singlet for the two protons of the CH₂ group (around 3.7 ppm) and two singlets (or two doublets with a small meta-coupling) for the two aromatic protons on the phenyl ring. The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in unique chemical environments.

-

¹⁹F NMR: A single, sharp signal will confirm the presence of the CF₃ group in the trifluoromethoxy substituent.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a non-volatile organic compound.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid to ensure the analyte is in its protonated state).

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is standard.

-

Result: A pure sample will exhibit a single, sharp peak. The area percentage of this peak relative to all other peaks in the chromatogram provides a quantitative measure of purity, which should typically be >98% for research applications.

Applications and Biological Context

Substituted phenylacetic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[7] The introduction of fluorine-containing groups, such as trifluoromethoxy (-OCF₃), is a widely used strategy in drug design.[8]

-

Metabolic Stability: The -OCF₃ group is highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.[8]

-

Lipophilicity: This group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Target Binding: The unique electronic properties of the -OCF₃ group can alter the way a molecule binds to its biological target, potentially increasing potency and selectivity.

While specific applications for 3,4-dichloro-5-(trifluoromethoxy)phenylacetic acid are not widely documented in public literature, its structure makes it an ideal scaffold or building block for creating novel compounds in discovery programs targeting anti-inflammatory, analgesic, or herbicidal activities.[7][9]

Conclusion

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a specialized chemical entity whose value lies in its potential as a synthetic intermediate. Its defining characteristics—a precise molecular weight of 289.03 g/mol , a dichlorinated substitution pattern, and a metabolically robust trifluoromethoxy group—make it a compound of significant interest. The successful synthesis and rigorous analytical validation, following the protocols outlined in this guide, are essential first steps for any researcher looking to employ this molecule in the development of next-generation pharmaceuticals, agrochemicals, or advanced materials.

References

-

MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved January 29, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024, January 24). Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. Retrieved January 29, 2026, from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 29, 2026, from [Link]

- Patents, Google. (2014). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

- Patents, Google. (2014). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.

-

SciSpace. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. Retrieved January 29, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 29, 2026, from [Link]

-

WorldOfChemicals. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Retrieved January 29, 2026, from [Link]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 1706430-35-4 | 2621-7-69 | MDL MFCD28054209 | 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5 [m.chemicalbook.com]

- 4. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. chemimpex.com [chemimpex.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

An In-depth Technical Guide to the Solubility Profiling of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic exposure and high inter-individual variability. For drug development professionals, a thorough understanding and early characterization of a compound's solubility is not merely a data-gathering exercise; it is a critical step in risk mitigation and rational formulation design.

Part 1: Theoretical Framework for Solubility

A molecule's solubility is a thermodynamic equilibrium between its solid state (crystal lattice) and its dissolved state in a given solvent. This equilibrium is governed by a delicate balance of intermolecular forces. For a molecule like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, we must consider the interplay of its structural features to anticipate its solubility behavior.

Physicochemical Properties Influencing Solubility

Several key parameters provide a quantitative basis for understanding and predicting solubility. For novel compounds, these are often first estimated using in silico methods before being experimentally verified.

-

pKa (Acid Dissociation Constant): As a carboxylic acid, 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is an acidic compound that will ionize in a pH-dependent manner. The pKa is the pH at which the ionized (carboxylate) and non-ionized (carboxylic acid) forms are present in equal concentrations. The solubility of the ionized form is typically much higher in aqueous media than the non-ionized form. Therefore, understanding the pKa is crucial for predicting how solubility will change across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8).[1]

-

Predictive Analysis: The parent compound, phenylacetic acid, has a pKa of approximately 4.3. The substituents on the aromatic ring of our target molecule will significantly alter this value. Both chlorine and the trifluoromethoxy group are strongly electron-withdrawing.[2][3] This inductive effect will stabilize the carboxylate anion, thereby increasing the acidity and lowering the pKa.[4] We can predict the pKa of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid to be significantly lower than that of phenylacetic acid, likely in the range of 3.0-3.5. This implies that the compound will be predominantly in its more soluble ionized form in the neutral to basic conditions of the intestines, but largely non-ionized and less soluble in the acidic environment of the stomach.

-

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, or its preference for a non-polar environment (octanol) versus a polar one (water). A higher logP value generally correlates with lower aqueous solubility.

-

Predictive Analysis: The introduction of two chlorine atoms and a trifluoromethoxy group will substantially increase the lipophilicity of the phenylacetic acid core. Halogenation and the inclusion of fluorinated motifs are well-established strategies to increase lipophilicity in drug design.[5] The trifluoromethoxy group, in particular, is known to be highly lipophilic.[3] Consequently, we can anticipate a high LogP value for this compound, suggesting that its intrinsic solubility (the solubility of the non-ionized form) will be low.

-

-

Melting Point and Crystal Lattice Energy: The melting point of a compound is an indirect indicator of the strength of the intermolecular forces in its crystal lattice. A higher melting point suggests a more stable crystal lattice that requires more energy to break apart, which generally translates to lower solubility.

The interplay of these properties dictates the overall solubility profile, as summarized in the diagram below.

Caption: Interplay of key physicochemical properties influencing aqueous solubility.

The Henderson-Hasselbalch Equation: Quantifying pH-Dependent Solubility

For an acidic compound, the relationship between pH, pKa, and the ratio of ionized to non-ionized forms is described by the Henderson-Hasselbalch equation:

pH = pKa + log ([A⁻]/[HA])

Where:

-

[A⁻] is the concentration of the ionized form (conjugate base).

-

[HA] is the concentration of the non-ionized form (acid).

The total aqueous solubility (S_T) at a given pH can be expressed as the sum of the intrinsic solubility of the non-ionized form (S₀) and the concentration of the ionized form:

S_T = S₀ + [A⁻]

This relationship underscores the necessity of determining the pKa and the intrinsic solubility to model the complete pH-solubility profile of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid.

Part 2: Experimental Determination of Solubility

While in silico predictions are invaluable for initial assessment, experimental determination of solubility remains the gold standard. We will outline protocols for both thermodynamic and kinetic solubility measurements.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most reliable technique for this measurement.[2][6]

-

Preparation of Buffers: Prepare a series of buffers covering the pH range of interest (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[1] Ensure the pH of each buffer is verified at the experimental temperature (typically 37 °C for physiological relevance).

-

Sample Preparation: Add an excess amount of solid 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid to a series of vials, each containing a known volume of a specific buffer. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.[6]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 37 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (see Part 3).

-

pH Measurement: Measure the final pH of the saturated solution to ensure it has not shifted significantly during the experiment.[6]

Caption: Workflow for the thermodynamic solubility determination by the shake-flask method.

Kinetic Solubility: High-Throughput Screening

In early drug discovery, when compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[8] It is important to note that kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a 96-well plate containing the aqueous buffer of interest.

-

Precipitation and Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) with shaking. Measure the turbidity (light scattering) of each well using a laser nephelometer.[10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Part 3: Analytical Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. Given the structure of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely accessible analytical technique.

HPLC-UV Method Development

A reverse-phase HPLC method would be appropriate for this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) will likely provide good peak shape and resolution.

-

Detection: The aromatic ring in the molecule will have a strong UV absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for detection, likely in the range of 210-250 nm.[11]

-

Calibration: A calibration curve must be constructed using a series of standards of known concentrations to ensure accurate quantification of the solubility samples.

Method Validation

The chosen analytical method must be validated for linearity, accuracy, precision, and specificity to ensure the integrity of the generated solubility data.

Part 4: Data Interpretation and Application

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 1: Predicted Physicochemical Properties and Experimental Solubility of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

| Parameter | Predicted Value | Experimental Value (pH 1.2) | Experimental Value (pH 4.5) | Experimental Value (pH 6.8) |

| pKa | 3.0 - 3.5 | - | - | - |

| LogP | > 4.0 | - | - | - |

| Thermodynamic Solubility (µg/mL) | - | To be determined | To be determined | To be determined |

| Kinetic Solubility (µg/mL) | - | To be determined | To be determined | To be determined |

Building a pH-Solubility Profile

Plotting the determined solubility values against the final measured pH of each buffer will generate a pH-solubility profile. This profile is a powerful tool for predicting the in vivo dissolution behavior of the compound. For an acidic compound like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, the profile is expected to show low solubility at low pH, with a significant increase in solubility as the pH approaches and surpasses the pKa.

Caption: A typical pH-solubility profile for an acidic compound.

Conclusion

This technical guide provides a comprehensive strategy for the solubility characterization of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. By integrating theoretical predictions with robust experimental methodologies, researchers can build a thorough understanding of this molecule's solubility profile. This knowledge is fundamental for guiding formulation development, interpreting results from biological assays, and ultimately, increasing the probability of success for this and other challenging molecules in the drug development pipeline. The principles outlined herein emphasize a proactive, science-driven approach to tackling one of the most common hurdles in pharmaceutical research.

References

-

United States Pharmacopeial Convention. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2015. [Link]

-

Singhvi G, Sonavane S, Gupta A, Gampa G, Goyal M. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 2012. [Link]

-

Al-Ghabeish M, Al-Akayleh F, Al-Smadi M. A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. 2017. [Link]

-

Avdeef A. High Throughput Screening Method for Determination of Equilibrium Drug solubility. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024. [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. 2017. [Link]

-

Pudipeddi M, Serajuddin ATM. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. 2014. [Link]

-

World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. 2018. [Link]

-

Llinàs A, et al. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. 2024. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

PubMed. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. 2021. [Link]

-

Bryantsev VS, et al. Absolute p K a Determinations for Substituted Phenols. ResearchGate. 2006. [Link]

-

Bevan CD, Lloyd RS. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. 2000. [Link]

-

Ferreira RJ, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. 2024. [Link]

-

Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

-

Desantis J, et al. On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. 2020. [Link]

-

PubMed. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020. [Link]

-

Ferreira RJ, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. 2024. [Link]

-

Llinàs A, et al. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. 2024. [Link]

- Google Patents. Method of quantification of carboxylic acids by mass spectrometry.

-

Box K, et al. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. 2016. [Link]

-

Sabelli F, et al. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed. 1983. [Link]

-

Bergström CAS, et al. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. NIH. 2014. [Link]

-

Hassan SU, et al. Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation. ResearchGate. 2018. [Link]

-

ACD/Labs. Improving pK a Prediction Accuracy for PROTACs. [Link]

-

Analytics Vidhya. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. 2024. [Link]

-

Mester Z, et al. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytica Chimica Acta. 2015. [Link]

-

Alsenz J, Kansy M. High throughput solubility measurement in drug discovery and development. PubMed. 2007. [Link]

-

Mughal H, et al. Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega. 2020. [Link]

-

Shumaev KB, et al. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. 2021. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 5. Training the pKa Plugin - Documentation [docs.chemaxon.com:443]

- 6. Calculator Plugins in MarvinSketch - Documentation [docs.chemaxon.com:443]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Predicted Spectral Data of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is a multifaceted organic compound featuring a substituted phenylacetic acid core. The presence of chloro, trifluoromethoxy, and carboxylic acid functionalities imparts a unique electronic and structural profile, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic and analytical workflows. This guide provides a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data.

Molecular Structure and Properties

A foundational understanding of the molecular architecture is crucial for the interpretation of its spectral data.

Figure 2: Predicted major fragmentation pathways in the EI mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: A General Approach

-

Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer is typically taken first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups.

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the carboxylic acid, aromatic ring, C-Cl, and C-O-C bonds.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H (in -COOH) | Stretching |

| ~1710 (strong) | C=O (in -COOH) | Stretching |

| ~1600, ~1475 | C=C (aromatic) | Stretching |

| 1200-1300 (strong) | C-O-C (ether) | Asymmetric Stretching |

| 1000-1100 (strong) | C-F (in -OCF₃) | Stretching |

| 600-800 | C-Cl | Stretching |

Interpretation:

-

Carboxylic Acid: The most prominent features will be the very broad O-H stretch from 2500-3300 cm⁻¹ and the strong carbonyl (C=O) stretch around 1710 cm⁻¹. [1]* Aromatic Ring: The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1475-1600 cm⁻¹ region. [2]* Trifluoromethoxy Group: The C-O-C asymmetric stretching of the aryl ether will give a strong band around 1200-1300 cm⁻¹. [3]The C-F stretching vibrations of the -OCF₃ group are expected to be strong and appear in the 1000-1100 cm⁻¹ range.

-

C-Cl Bonds: The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectral characteristics of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid. The predictive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy data offers valuable insights for the identification and structural elucidation of this compound. While these predicted data serve as a strong foundational guide, experimental verification remains the gold standard for definitive structural confirmation. The methodologies and interpretations presented herein are designed to assist researchers, scientists, and drug development professionals in their analytical endeavors with this and structurally related molecules.

References

-

NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link] [4][5][6]2. University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link] [2]3. Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid at BMRB. Retrieved from [Link] [7]4. Dalvit, C., & Vulpetti, A. (2010). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of the American Chemical Society, 132(27), 9484–9491. [8]5. LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link] [3]6. BenchChem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from a hypothetical BenchChem technical document. [9]7. The Royal Society of Chemistry. (2019). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues. Organic & Biomolecular Chemistry. [10]8. ResearchGate. (2025). Determination of Chlorinated Hydrocarbons in Water Using Highly Sensitive Mid-Infrared Sensor Technology. Retrieved from a hypothetical ResearchGate publication. [11]9. University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from [Link] [12]10. LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Simulate and predict NMR spectra [nmrdb.org]

- 6. Visualizer loader [nmrdb.org]

- 7. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Phenylacetic Acids in Medicinal Chemistry

The deliberate incorporation of halogen atoms and fluorine-containing functional groups has become a cornerstone of modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, substituted phenylacetic acids serve as versatile scaffolds for the development of a wide array of therapeutic agents. This guide provides an in-depth technical overview of 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid, a compound distinguished by its unique substitution pattern of two chlorine atoms and a trifluoromethoxy group. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a comprehensive understanding of its chemical nature, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Nomenclature and Physicochemical Properties

The formal IUPAC name for the topic compound is Benzeneacetic acid, 3,4-dichloro-5-(trifluoromethoxy)- . It is also commonly referred to as 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid .

Core Chemical Structure and Key Functional Groups

The structure of 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid is characterized by a phenylacetic acid core with three key substituents on the aromatic ring:

-

Two Chlorine Atoms (at positions 3 and 4): These bulky, electronegative atoms significantly influence the electronic environment of the phenyl ring and can enhance binding interactions with target proteins.

-

A Trifluoromethoxy Group (at position 5): The -OCF₃ group is a powerful modulator of physicochemical properties. It is highly lipophilic and metabolically stable, often used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[1]

-

An Acetic Acid Moiety: This carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, and can participate in hydrogen bonding interactions with biological targets.

The strategic placement of these groups creates a unique electronic and steric profile, making this compound an intriguing building block for medicinal chemistry.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1706430-35-4 | ChemicalBook |

| Molecular Formula | C₉H₅Cl₂F₃O₃ | ChemicalBook |

| Molecular Weight | 289.04 g/mol | ChemicalBook |

| Predicted Boiling Point | 322.8 ± 37.0 °C | ChemicalBook |

| Predicted Density | 1.595 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 3.79 ± 0.10 | ChemicalBook |

Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.

Synthesis Strategies and Methodologies

The synthesis of substituted phenylacetic acids can be achieved through various routes. While a specific, validated protocol for 2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid is not published in peer-reviewed journals, plausible synthetic pathways can be inferred from the preparation of analogous compounds, such as 2,4,5-trifluorophenylacetic acid.[2][3][4][5] A common and industrially scalable approach involves the following key transformations:

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the acetic acid side chain, suggesting a suitable starting material would be a substituted toluene or benzyl halide derivative.

Proposed Experimental Protocol

This protocol is a generalized procedure based on established methods for similar phenylacetic acids.[2][3] Optimization and validation would be required for this specific substrate.

Step 1: Benzylic Bromination of 3,4-Dichloro-5-(trifluoromethoxy)toluene

-

To a solution of 3,4-dichloro-5-(trifluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)-3,4-dichloro-5-(trifluoromethoxy)benzene.

Step 2: Cyanation of the Benzyl Bromide

-

Dissolve the crude benzyl bromide in a polar aprotic solvent such as DMSO or acetone.

-

Add sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetonitrile.

Step 3: Hydrolysis of the Nitrile to the Carboxylic Acid

-

To the crude nitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis.

-

Cool the reaction mixture and, if basic hydrolysis was performed, acidify with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy substituents.

-

¹³C NMR would provide signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR would show a singlet corresponding to the -OCF₃ group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad signal around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-Cl and C-F stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reactions.

Applications in Drug Discovery and Development

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[6] The unique combination of substituents in 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid suggests its potential utility in several therapeutic areas.

As a Scaffold for Novel Therapeutics

The trifluoromethoxy group is known to enhance metabolic stability and cell permeability, making this compound an attractive starting point for the development of new drug candidates.[1] Phenylacetic acid derivatives have been investigated for a variety of biological activities, including:

-

Anti-inflammatory agents: The phenylacetic acid core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Anticancer agents: Certain substituted phenylacetic acids have demonstrated antiproliferative properties.[6]

-

Inhibitors of dipeptidyl peptidase-4 (DPP-4): Analogs such as 2,4,5-trifluorophenylacetic acid are key intermediates in the synthesis of sitagliptin, a drug used to treat type 2 diabetes.[3][5]

The specific substitution pattern of 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid could be explored for its potential to modulate the activity of various enzymes and receptors.

Role in Structure-Activity Relationship (SAR) Studies

This compound can serve as a valuable tool in SAR studies to probe the effects of combined chloro and trifluoromethoxy substitution on the biological activity of a lead compound. By systematically modifying the phenylacetic acid scaffold, researchers can gain insights into the key structural features required for optimal potency and selectivity.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid. While specific toxicological data is not available, information from related compounds provides guidance.

Hazard Identification

Based on the safety data sheets of analogous compounds, 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid should be considered as:

-

Causing skin irritation.

-

Causing serious eye irritation.

-

Potentially causing respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion and Future Outlook

2-(3,4-Dichloro-5-(trifluoromethoxy)phenyl)acetic acid represents a promising, albeit underexplored, building block for the synthesis of novel bioactive molecules. Its unique combination of chloro and trifluoromethoxy substituents offers a compelling opportunity to fine-tune the properties of drug candidates. While a detailed body of literature on this specific compound is yet to be established, the well-documented chemistry and applications of related phenylacetic acids provide a solid foundation for its future investigation. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid - Google P

-

Enhancing Product Performance: Applications of 4-(Trifluoromethoxy)phenylacetic Acid. (URL: [Link])

-

Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap. (URL: [Link])

- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P

-

Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (URL: [Link])

- US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google P

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (URL: [Link])

-

2,4,5 Trifluro phenyl acetic acid - Hely Speciality Chemicals. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN100347142C - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safety and Hazards of 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal, substance-specific Safety Data Sheet (SDS). All laboratory operations should be conducted following a thorough, site-specific risk assessment.

Preamble: Navigating the Data Gap for a Novel Compound

Section 1: Predicted Hazard Profile and Physicochemical Properties

Based on an analysis of related chemical structures, a consistent hazard profile emerges. The primary concerns associated with handling compounds in this class are irritation to the skin, eyes, and respiratory system.

Globally Harmonized System (GHS) Classification (Predicted)

The GHS classification for 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid is predicted based on data from analogues such as 3-(Trifluoromethoxy)phenylacetic acid and 3,4,5-Trifluorophenylacetic acid.[1][2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2]

Hazard Statements: H315, H319, H335 Signal Word: Warning

Physicochemical Data of Analogous Compounds

Quantitative data from similar molecules allow for an estimation of the physical state and reactivity of the target compound. It is expected to be a solid at room temperature with low volatility.[3]

| Property | 4-(Trifluoromethoxy)phenylacetic Acid | 2,4,5-Trifluorophenylacetic acid | Predicted State for Target Compound |

| Appearance | White Powder | White Powder[4][5] | Solid, likely a white or off-white powder |

| Melting Point | 85-88 °C[3][6] | 121-125 °C[4][5] | Solid at room temperature |

| Boiling Point | 260.6 °C (Predicted)[6] | Not Available | High, indicative of low volatility |

| Solubility | Soluble in Methanol[6] | Not Available | Likely soluble in organic solvents |

Section 2: Core Safety Directives and Rationale

The predicted hazards necessitate a stringent set of handling protocols. The following directives are based on established best practices for handling irritant chemical solids and powders.

Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Engineering controls are the most effective means of reducing exposure.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood or a glove box to contain dust and vapors.[7][8][9] The workspace should be equipped with appropriate exhaust ventilation.[7][8][9]

-

Eye and Face Protection: Use chemical safety goggles or glasses with side-shields conforming to government standards such as NIOSH (US) or EN 166 (EU).[7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[7][8] A lab coat or chemical-resistant suit is mandatory to prevent skin contact.[7] Use proper glove removal technique to avoid contaminating skin.[7][8]

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a particle respirator (e.g., N95/P95) or a higher-level cartridge respirator should be used.[7][8]

Caption: Standard PPE workflow for handling irritant chemical solids.

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain compound integrity.

-

Handling: Avoid the formation of dust and aerosols.[1][7] Use non-sparking tools and prevent electrostatic discharge.[1] Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and sealed.[1][7][10] Store away from incompatible materials such as strong oxidizing agents.[2]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing for at least 15 minutes and seek immediate medical attention.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person and call a poison center or doctor immediately.[1][7]

Section 3: Experimental Protocol for Risk Assessment of a Novel Phenylacetic Acid Derivative

This protocol outlines a self-validating workflow for assessing the risks of a new compound like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid before it is introduced into routine laboratory use.

Step-by-Step Workflow

-

Literature and Database Review:

-

Conduct a thorough search for the specific CAS number of the compound.

-

If no data is found, identify the closest structural analogues.

-

Compile Safety Data Sheets (SDS) for these analogues, focusing on GHS classifications, toxicological data, and handling procedures.

-

-

In Silico Hazard Prediction:

-

Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints (e.g., irritation, sensitization, mutagenicity).

-

Compare these computational predictions with the empirical data gathered for the analogues to establish a confidence level in the predicted hazards.

-

-

Physical Hazard Evaluation:

-

Based on the structure, assess the potential for reactivity, instability, or dust explosion. Phenylacetic acids are generally stable solids, but this step is a mandatory part of any new chemical review.[2]

-

-

Develop Standard Operating Procedure (SOP):

-

Synthesize all gathered information into a formal SOP.

-

Detail every step of the process: weighing, dissolving, reaction, workup, and purification.

-

Explicitly define the required engineering controls and PPE for each step.

-

Outline procedures for spill cleanup and waste disposal.

-

-

Peer Review and Approval:

-

The SOP must be reviewed and approved by the institution's Environmental Health and Safety (EHS) department and the principal investigator. This cross-validation ensures all risks have been considered and mitigated.

-

Caption: A logical workflow for novel compound risk assessment.

Section 4: Spill, Disposal, and Environmental Considerations

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation.[9] Avoid creating dust.[1][7][9] Use personal protective equipment.[7][9] Sweep or scoop up the material and place it into a suitable, closed container for disposal.[7][9]

Waste Disposal

Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not let the product enter drains or the environment.[7]

Environmental Hazards

While specific ecotoxicity data is unavailable for the target compound, related phenylacetic acids are noted as being potentially harmful to aquatic life. Therefore, discharge into the environment must be strictly avoided.[1]

Conclusion

While 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid lacks specific safety data, a robust safety framework can be constructed from the consistent hazard profile of its structural analogues. The core principles of risk mitigation—containment through engineering controls, protection via appropriate PPE, and adherence to established safe handling protocols—form a self-validating system of safety. By understanding the why behind these protocols, researchers can ensure a safe and controlled environment for innovation.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid. Available from: [Link].

-

New Jersey Department of Health. HAZARD SUMMARY - 2,4,5-(TRICHLOROPHENOXY) ACETIC ACID. Available from: [Link].

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethoxy)phenylacetic acid. Available from: [Link].

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Available from: [Link].

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. innospk.com [innospk.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. ossila.com [ossila.com]

- 6. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]

- 7. tmmedia.in [tmmedia.in]

- 8. westliberty.edu [westliberty.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to Halogenated Phenylacetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenylacetic acid derivatives represent a pivotal class of compounds in modern medicinal chemistry and materials science. The strategic incorporation of halogen atoms onto the phenylacetic acid scaffold profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and diverse applications of these derivatives, with a particular focus on their role in drug discovery and development. We will delve into established and novel synthetic methodologies, dissect the nuanced effects of halogenation on pharmacological activity, and present detailed protocols for their characterization. This document serves as a technical resource for researchers aiming to leverage the unique properties of halogenated phenylacetic acids in their scientific endeavors.

Introduction: The Strategic Role of Halogenation

Phenylacetic acid, a naturally occurring auxin in plants and a catabolite of phenylalanine in humans, serves as a fundamental building block for a wide array of biologically active molecules.[1][2] Its derivatives are integral to numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as serving as precursors for penicillin G.[1][2][3] The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the phenylacetic acid core is a well-established strategy in medicinal chemistry to modulate a compound's properties.

Halogenation can lead to:

-

Enhanced Biological Activity: The incorporation of halogens can significantly increase the potency and efficacy of a drug candidate.[4] For instance, halogenated derivatives of phenylacetic acid have demonstrated anti-proliferative and anti-tumor properties.[4]

-

Improved Pharmacokinetic Profile: Halogens can alter a molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to improved metabolic stability and bioavailability.

-

Modulation of Receptor Binding: The size, electronegativity, and ability of halogens to form halogen bonds can influence how a molecule interacts with its biological target, leading to increased selectivity and affinity.

The use of halogens in drug design is a growing trend, with a significant number of new drugs approved by the FDA in recent years containing at least one halogen atom.[5] This underscores the importance of understanding the synthesis and properties of halogenated intermediates like phenylacetic acid derivatives.

Synthetic Methodologies: Accessing Chemical Diversity

The synthesis of halogenated phenylacetic acid derivatives can be broadly categorized into two approaches: direct halogenation of the phenylacetic acid scaffold or synthesis from pre-halogenated starting materials. The choice of method depends on the desired substitution pattern, the nature of the halogen, and the presence of other functional groups.

Direct Halogenation of Phenylacetic Acid

Direct halogenation of the phenylacetic ring is a common approach. However, controlling the regioselectivity can be challenging due to the activating nature of the acetic acid side chain.

A notable method for α-chlorination involves the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of phosphorus trichloride (PCl3) under solvent-free conditions.[6] This method is efficient for phenylacetic acids bearing electron-withdrawing or weakly electron-donating para-substituents.[6]

Experimental Protocol: α-Chlorination of p-Substituted Phenylacetic Acids [6]

-

Reactant Preparation: In a reaction vessel, mix the para-substituted phenylacetic acid (1 equivalent) and PCl3 (catalytic amount).

-

Heating: Heat the mixture to 85°C to melt the starting material.

-

Addition of Chlorinating Agent: Add trichloroisocyanuric acid (TCCA, slight excess) portion-wise to the molten mixture while maintaining the temperature.

-

Reaction: Continue heating at 85°C for 1.5 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture and add ethyl acetate to precipitate the cyanuric acid byproduct.

-

Filter the mixture to remove the solid.

-

Wash the filtrate with a sodium metabisulfite solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-chlorinated product.

-

-

Purification: Purify the crude product by flash chromatography.

Synthesis from Halogenated Precursors

Building the phenylacetic acid derivative from an already halogenated starting material often provides better control over the final structure.

A high-yield synthesis of 2,4-dichlorophenylacetic acid involves the palladium-catalyzed carbonylation of 2,4-dichlorobenzyl chloride.[7][8] This method is a mild and effective way to prepare various substituted phenylacetic acids from their corresponding benzyl chlorides.[8]

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [8]

-

Reaction Setup: To a pressure reactor, add 2,4-dichlorobenzyl chloride (1 equivalent), xylene (solvent), bistriphenylphosphine palladium dichloride (catalyst), tetraethylammonium chloride (co-catalyst), and a solution of sodium hydroxide.

-

Carbon Monoxide Atmosphere: Pressurize the reactor with carbon monoxide (CO).

-

Heating: Heat the reaction mixture to 80°C and maintain for a specified time.

-

Work-up:

-

Cool the reaction to room temperature and release the pressure.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2,4-dichlorophenylacetic acid.

-

Palladium-catalyzed Suzuki coupling reactions offer a versatile route to ortho-substituted phenylacetic acid derivatives.[9] This approach involves the coupling of a boronic acid with an alkyl halide.[9] The efficiency of this reaction can be influenced by the electronic nature of the substituents on the aryl ring and the choice of base.[9]

Diagram: General Workflow for Suzuki Coupling

Caption: Suzuki coupling workflow for synthesizing substituted phenylacetic acids.

Structure-Activity Relationship (SAR) Insights

The position and nature of the halogen substituent on the phenylacetic acid scaffold have a profound impact on the biological activity of the resulting derivative.

-